

An In-depth Technical Guide on 4-Chloro-6-isopropylpyrimidin-2-amine

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Compound of Interest

Compound Name: 4-Chloro-6-isopropylpyrimidin-2-amine

Cat. No.: B112957

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer

Safety and Biological Data: The information presented in the "Hazard Profile," "Toxicological Information," and "Biological Context and Signaling Pathways" sections is based on data for structurally similar chloropyrimidine and aminopyrimidine derivatives. A specific Safety Data Sheet (SDS) and detailed biological studies for **4-Chloro-6-isopropylpyrimidin-2-amine** were not publicly available at the time of this guide's compilation. All handling, safety precautions, and experimental procedures should be conducted with this in mind, under the supervision of qualified professionals, and with appropriate risk assessments. The information provided is for guidance and informational purposes only and does not constitute a certified safety or biological profile.

Chemical and Physical Properties

4-Chloro-6-isopropylpyrimidin-2-amine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in many biologically active compounds, including pharmaceuticals and agrochemicals. The substituents on the pyrimidine ring, a chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position, confer specific chemical and physical properties that are key to its reactivity and potential applications.^[1]

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	73576-33-7	[1]
Molecular Formula	C7H10ClN3	[1]
Molecular Weight	171.63 g/mol	[1]
Appearance	Solid (predicted)	General knowledge
Purity	≥99% (as supplied by some vendors)	[1]
Key Structural Features	Pyrimidine ring, C4-Chloro, C6-Isopropyl, C2-Amine	[1]

Safety and Handling

Hazard Profile (Extrapolated from Structurally Similar Compounds)

Warning: This information is based on data for related chloropyrimidine compounds and should be treated as indicative of potential hazards.

Table 2: GHS Hazard Statements for Structurally Similar Aminochloropyrimidines

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Table 3: Precautionary Statements (Extrapolated)

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P264	Wash skin thoroughly after handling.
P270	Do not eat, drink or smoke when using this product.
P271	Use only outdoors or in a well-ventilated area.
P280	Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330	Rinse mouth.
P332 + P313	If skin irritation occurs: Get medical advice/attention.
P337 + P313	If eye irritation persists: Get medical advice/attention.
P362	Take off contaminated clothing and wash before reuse.
P403 + P233	Store in a well-ventilated place. Keep container tightly closed.
P405	Store locked up.

P501

Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Handling and Storage

- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures (Extrapolated)

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
- Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Incompatibility

The primary site of reactivity on **4-Chloro-6-isopropylpyrimidin-2-amine** is the chlorine atom at the 4-position of the pyrimidine ring. This chlorine is susceptible to nucleophilic aromatic

substitution (S_NAr) reactions with a variety of nucleophiles, including amines, alcohols, and thiols.^[1] This reactivity makes it a versatile intermediate for the synthesis of more complex molecules.

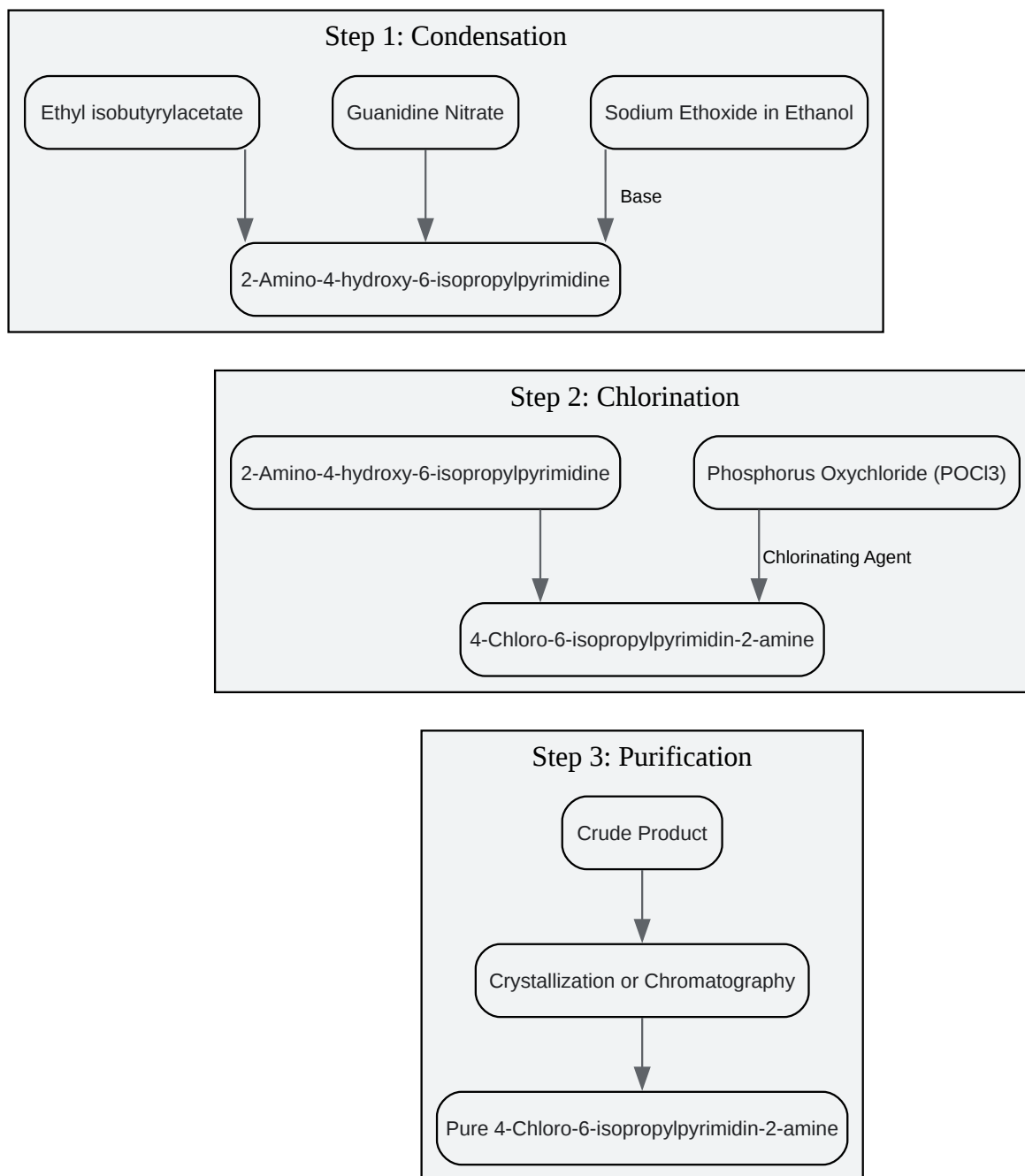
- Incompatible Materials: Strong oxidizing agents, strong acids.
- Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen chloride (HCl) gas.

Experimental Protocols

Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine (Adapted from General Procedures)

This protocol is a plausible route based on the synthesis of similar aminochloropyrimidines. The key steps involve the condensation of a β -ketoester with guanidine to form a dihydroxypyrimidine, followed by chlorination.

Workflow Diagram: Synthesis of **4-Chloro-6-isopropylpyrimidin-2-amine**



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Caption: A plausible synthetic workflow for **4-Chloro-6-isopropylpyrimidin-2-amine**.

Materials:

- Ethyl isobutyrylacetate
- Guanidine nitrate
- Sodium metal
- Absolute ethanol
- Phosphorus oxychloride (POCl₃)
- Ice
- Ammonium hydroxide solution (or other suitable base)
- Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

Step 1: Synthesis of 2-Amino-4-hydroxy-6-isopropylpyrimidine

- Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- To the sodium ethoxide solution, add guanidine nitrate and stir until dissolved.
- Slowly add ethyl isobutyrylacetate to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
- The precipitated product, 2-amino-4-hydroxy-6-isopropylpyrimidine, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Chlorination to **4-Chloro-6-isopropylpyrimidin-2-amine**

- In a fume hood, carefully add 2-amino-4-hydroxy-6-isopropylpyrimidine to an excess of phosphorus oxychloride (POCl₃).
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
- Neutralize the acidic solution with a base, such as ammonium hydroxide, while keeping the temperature low.
- The crude product, **4-Chloro-6-isopropylpyrimidin-2-amine**, will precipitate out of the solution.

Purification

- Collect the crude product by filtration and wash it with cold water.
- The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[\[2\]](#)[\[3\]](#)

Toxicological Information (Extrapolated)

Table 4: Toxicological Profile (Based on Analogous Compounds)

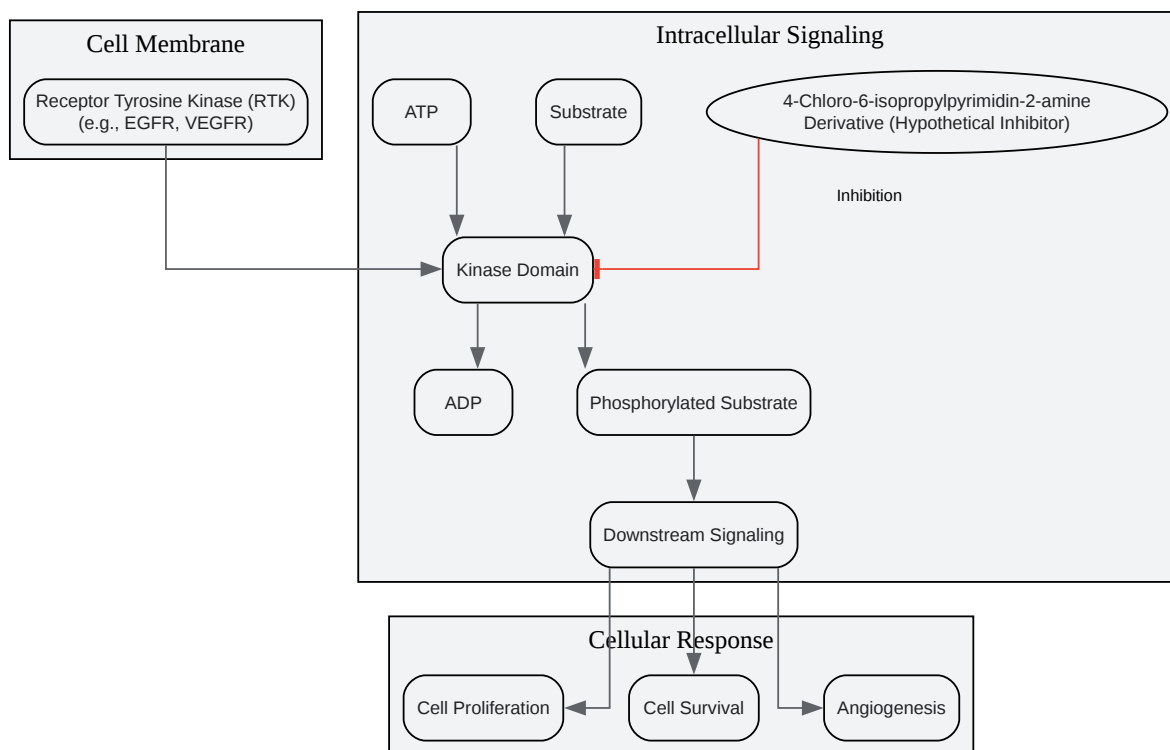
Effect	Observation
Acute Oral Toxicity	Harmful if swallowed.
Skin Corrosion/Irritation	Causes skin irritation.
Serious Eye Damage/Irritation	Causes serious eye irritation.
Respiratory or Skin Sensitization	No data available.
Germ Cell Mutagenicity	No data available.
Carcinogenicity	No data available.
Reproductive Toxicity	No data available.
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure)	No data available.
Aspiration Hazard	No data available.

Biological Context and Signaling Pathways (Hypothetical)

While specific biological data for **4-Chloro-6-isopropylpyrimidin-2-amine** is not readily available, the 2-aminopyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[4] Many kinase inhibitors targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK) incorporate this motif. These kinases are often dysregulated in cancer and inflammatory diseases.

The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Hypothetical Signaling Pathway Inhibition by a **4-Chloro-6-isopropylpyrimidin-2-amine**-based Kinase Inhibitor



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Caption: A representative RTK signaling pathway potentially targeted by aminopyrimidine-based inhibitors.

Conclusion

4-Chloro-6-isopropylpyrimidin-2-amine is a valuable research chemical and a versatile intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. Its reactivity, centered on the C4-chloro position, allows for a wide range of chemical modifications. While specific safety and biological data are lacking, information from structurally related compounds suggests that it should be handled with care, assuming it to be a hazardous

substance. Its potential as a scaffold for kinase inhibitors warrants further investigation to elucidate its specific biological targets and therapeutic potential. Researchers using this compound should proceed with appropriate caution and conduct thorough risk assessments.

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